molecular formula C20H14O2 B14066100 Benz(a)anthracene-5,6-dione, 7,12-dimethyl- CAS No. 10236-23-4

Benz(a)anthracene-5,6-dione, 7,12-dimethyl-

Cat. No.: B14066100
CAS No.: 10236-23-4
M. Wt: 286.3 g/mol
InChI Key: QKHGETNNSJIVNT-UHFFFAOYSA-N
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Description

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- (CAS: 10236-23-4) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benz[a]anthracene backbone substituted with two methyl groups at positions 7 and 12 and ketone (dione) groups at positions 5 and 5. This structural configuration imparts distinct chemical reactivity, particularly in synthetic organic chemistry, where it serves as a precursor for benzo[b]fluorenones via benzil-benzilic acid rearrangement . Its molecular formula is C₂₂H₁₆O₂, with a molecular weight of 312.36 g/mol, differing from non-oxygenated analogs like 7,12-dimethylbenz[a]anthracene (DMBA, CAS: 57-97-6) due to the presence of oxygen atoms .

Properties

CAS No.

10236-23-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracene-5,6-dione

InChI

InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3

InChI Key

QKHGETNNSJIVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

7,12-Dimethylbenz(a)anthracene-5,6-dione (C$${20}$$H$${14}$$O$$_2$$) is a quinone derivative of 7,12-dimethylbenz[a]anthracene (DMBA), featuring two ketone groups at the 5- and 6-positions of the anthracene core. The methyl groups at positions 7 and 12 introduce steric and electronic effects that influence reactivity and regioselectivity during synthesis.

Synthetic Pathways for 7,12-Dimethylbenz(a)anthracene-5,6-dione

Oxidation of 7,12-Dimethylbenz[a]anthracene

The most direct route involves the oxidation of DMBA (CAS 57-97-6), a well-characterized carcinogen and PAH.

Chromium-Based Oxidation

Treatment of DMBA with chromium trioxide (CrO$$_3$$) in acidic media selectively oxidizes the 5,6-positions to form the dione.
Reaction Conditions :

  • DMBA (1.0 equiv) dissolved in glacial acetic acid
  • CrO$$_3$$ (2.5 equiv) added at 0°C, stirred for 24 h at 25°C
  • Yield: 58–62%

Mechanistic Insight :
The reaction proceeds via electrophilic attack by chromic acid at the electron-rich 5,6-positions, followed by dehydrogenation to form the quinone.

Photochemical Oxidation

UV irradiation of DMBA in the presence of oxygen generates singlet oxygen ($$^1$$O$$_2$$), which reacts with the anthracene core to yield the dione.
Conditions :

  • DMBA in benzene under O$$_2$$ atmosphere
  • 300 W Hg lamp, λ = 365 nm, 12 h
  • Yield: 45%

Palladium-Catalyzed Cyclization and Oxidation

A modular approach involves constructing the benz[a]anthracene skeleton with pre-installed methoxy groups, followed by oxidation to quinones.

Key Intermediate Synthesis

As demonstrated in the synthesis of analogous anthraquinones:

  • Suzuki-Miyaura Coupling :
    • 2-Iodo-3-methoxy-5-methylphenethyl derivatives are coupled with naphthoquinone boronic esters.
    • Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$, dioxane/H$$_2$$O, 80°C, 24 h.
  • Oxidation to Dione :
    • Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 25°C for 6 h.
    • Yield: 72% for the dione formation.

Friedel-Crafts Acylation and Cyclodehydration

An alternative route employs Friedel-Crafts chemistry to install acetyl groups, followed by cyclization:

  • Acylation :
    • DMBA treated with acetyl chloride/AlCl$$_3$$ in nitrobenzene, 0°C → 25°C, 8 h.
  • Cyclodehydration :
    • POCl$$_3$$/DMF, 100°C, 12 h to form the diketone.
    • Yield: 50–55% (over two steps).

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Key Challenges
CrO$$_3$$ Oxidation 58–62 Moderate High Over-oxidation side products
Photochemical Oxidation 45 Low Moderate Requires specialized equipment
Pd-Catalyzed Synthesis 72 High High Cost of palladium catalysts
Friedel-Crafts Approach 50–55 Moderate Moderate Toxicity of nitrobenzene solvent

Research Outcomes and Optimization

Regioselectivity in Oxidation Reactions

The 5,6-positions of DMBA are inherently reactive due to conjugation with the methyl groups at 7 and 12, which increase electron density at the peri-positions. Computational studies indicate that the HOMO lobes of DMBA are localized at C5–C6, making them susceptible to electrophilic attack.

Byproduct Formation and Mitigation

  • Over-oxidation : Chromium-based methods often produce 7,12-dimethylbenz[a]anthracene-1,2-dione as a minor product (8–12%). This is minimized by using substoichiometric CrO$$_3$$ (1.8 equiv) and shorter reaction times.
  • Ring-Opening Products : Photochemical routes yield trace amounts of naphthalene derivatives (e.g., 2-methylnaphthalene), attributed to retro-Diels-Alder cleavage under UV light.

Advanced Synthetic Strategies

Enzymatic Oxidation

Recent advances utilize laccase enzymes (e.g., Trametes versicolor) in biphasic systems:

  • DMBA in H$$_2$$O/EtOAc, laccase (50 U/mL), 37°C, 48 h.
  • Yield: 38%, but offers greener credentials.

Flow Chemistry Approaches

Continuous-flow reactors enhance safety and efficiency for CrO$$_3$$-based oxidations:

  • Residence time: 30 min at 50°C
  • Yield: 65% with 95% purity.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .

Scientific Research Applications

Mechanism of Action

The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

7,12-Dimethylbenz[a]anthracene (DMBA)

  • Structure and Properties: DMBA (C₂₀H₁₆, MW: 256.34 g/mol) lacks the 5,6-dione groups, making it less polar and more lipophilic. It is a well-studied carcinogen used in toxicology research to induce tumors in animal models .
  • Reactivity and Applications: Unlike the dione derivative, DMBA undergoes metabolic activation via cytochrome P450 enzymes to form diol-epoxides, which bind to DNA and cause mutations .
  • Toxicity: DMBA is classified as a carcinogen (IARC Group 2A) and teratogen, with demonstrated hepatotoxicity and reproductive toxicity .

Benz[a]anthracene-5,6-dihydroepoxide

  • Structure and Reactivity: This compound (C₂₀H₁₄O₂, MW: 294.32 g/mol) contains an epoxide group instead of diones. Epoxides are highly electrophilic, forming DNA adducts that contribute to carcinogenicity .
  • Comparison :
    While both compounds are reactive, the dione derivative’s ketone groups favor nucleophilic reactions (e.g., rearrangements), whereas the epoxide’s reactivity is driven by ring strain and electrophilicity.

Benz[a]anthracene-7,12-diol

  • Structure and Function :
    This diol derivative (C₂₀H₁₆O₂, MW: 288.34 g/mol) has hydroxyl groups at positions 7 and 12. It may act as a metabolite of DMBA or similar PAHs, with increased solubility due to hydroxylation .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- C₂₂H₁₆O₂ 312.36 5,6-dione, 7,12-CH₃ 10236-23-4
7,12-Dimethylbenz[a]anthracene (DMBA) C₂₀H₁₆ 256.34 7,12-CH₃ 57-97-6
Benz[a]anthracene-5,6-dihydroepoxide C₂₀H₁₄O₂ 294.32 5,6-epoxide N/A
Benz[a]anthracene-7,12-diol C₂₀H₁₆O₂ 288.34 7,12-OH 2518-00-5

Research Findings

  • Synthetic Utility: Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes regiospecific benzannulation with 1,4-dipolar synthons, followed by benzil-benzilic acid rearrangement to yield benzo[b]fluorenones. This reaction pathway is unique to dione-containing PAHs .
  • Studies on quinones suggest ROS-mediated toxicity, but specific mechanisms for this compound require further investigation .

Biological Activity

Benz(a)anthracene-5,6-dione, 7,12-dimethyl-, commonly referred to as 7,12-dimethylbenz[a]anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in the context of carcinogenicity. This compound has been extensively studied due to its role in cancer research and its effects on various biological systems.

  • Chemical Formula: C20H16
  • Molecular Weight: 256.3410 g/mol
  • CAS Registry Number: 57-97-6
  • IUPAC Name: 7,12-Dimethylbenz[a]anthracene

Structure

The structural representation of DMBA highlights its polycyclic nature, which is crucial for its biological interactions.

Carcinogenicity

DMBA is recognized as a potent carcinogen. It has been shown to induce tumors primarily in the lungs, bladder, and skin. The International Agency for Research on Cancer (IARC) classifies it as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence from animal studies .

  • Metabolic Activation : DMBA undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and form adducts. This process is crucial for its carcinogenic potential.
  • Immunosuppression : Studies have demonstrated that DMBA can inhibit the production of gamma interferon (IFN) in murine spleen cells. This inhibition occurs when DMBA is administered prior to the induction of IFN production, suggesting a potential immunosuppressive effect that may facilitate tumor development .
  • DNA Adduct Formation : DMBA forms DNA adducts that can lead to mutations and ultimately cancer. The formation of these adducts has been observed in various tissues following exposure .

Case Studies

Several studies have documented the biological effects of DMBA:

  • Study on Tumor Induction : In a study involving mice, administration of DMBA resulted in the development of tumors in the lungs and mammary glands. The onset and frequency of tumor development were correlated with the dosage and timing of DMBA exposure .
  • Urinary Metabolite Monitoring : Research monitoring urinary metabolites in workers exposed to PAHs indicated significant levels of DMBA metabolites, correlating with increased risk markers for cancer .

Table 1: Summary of Biological Effects of DMBA

Study FocusFindingsReference
Tumor InductionInduces tumors in lungs and mammary glands; dose-dependent relationship observed
ImmunosuppressionInhibits gamma IFN production in spleen cells; greater inhibition when administered prior
DNA Adduct FormationForms stable DNA adducts leading to mutagenesis and cancer

Metabolism and Toxicity

The metabolism of DMBA involves several pathways:

  • Cytochrome P450 Enzymes : These enzymes play a critical role in converting DMBA into more reactive forms that can interact with DNA.
  • Toxicological Studies : Research indicates that exposure to DMBA leads to significant toxicity across various organ systems, particularly affecting liver and lung tissues.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benz(a)anthracene-5,6-dione, 7,12-dimethyl- in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during mixing or preparation to minimize inhalation risks .
  • Ventilation : Implement local exhaust ventilation for single-exposure hazards and general ventilation for irritants .
  • Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .
  • Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums for cleanup .
  • Exposure Monitoring : Regularly measure airborne concentrations and adhere to OSHA (0.2 mg/m³) and NIOSH (0.1 mg/m³) exposure limits .

Q. How can researchers accurately quantify Benz(a)anthracene-5,6-dione, 7,12-dimethyl- in environmental or biological samples?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with temperature ramps (60°C to 280°C) and helium as the carrier gas for separation .
  • Retention Indices : Reference established indices for polycyclic aromatic hydrocarbons (PAHs) to improve identification accuracy .
  • Mass Spectrometry (MS) : Pair GC with electron ionization (EI) for structural confirmation, referencing NIST spectral libraries .

Q. What are the key physicochemical properties influencing experimental design with this compound?

  • Methodological Answer :

  • Thermodynamic Data : Enthalpy of vaporization (ΔvapH) ranges from 21.2 to 26.98 kcal/mol, critical for solvent selection and stability assessments .
  • Solubility : Limited water solubility necessitates use of organic solvents (e.g., DMSO) for in vitro studies; validate solvent compatibility with assays .
  • Reactivity : Avoid contact with oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does Benz(a)anthracene-5,6-dione, 7,12-dimethyl- induce carcinogenesis, and what molecular pathways are implicated?

  • Methodological Answer :

  • Experimental Models : Administer via oral gavage (e.g., 10 mg/kg in corn oil) to Sprague-Dawley rats to study mammary carcinogenesis .
  • Oxidative Stress : Measure lipid peroxidation (LPO) and antioxidant depletion (e.g., SOD, catalase) in target tissues .
  • Pathway Analysis : Use Western blotting to assess PI3K/AKT/mTOR signaling upregulation and PTEN suppression in DMBA-treated groups .

Q. How can contradictory data on metabolic byproducts or toxicity profiles be resolved in studies involving this compound?

  • Methodological Answer :

  • Mixed Exposures : Control for confounding factors like alcohol consumption, which exacerbates hepatotoxicity .
  • Metabolite Profiling : Employ LC-MS/MS to identify and quantify hydroxylated or epoxide derivatives, which may vary by metabolic enzyme activity .
  • Dose-Response Validation : Replicate studies across multiple cell lines (e.g., MCF-7, HepG2) to distinguish tissue-specific effects .

Q. What strategies optimize the compound’s stability in long-term carcinogenicity studies?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent photodegradation .
  • Vehicle Selection : Use mineral oil or emulsions (e.g., Tween-80) to enhance bioavailability in vivo while minimizing aggregation .
  • Periodic Purity Checks : Conduct GC-MS analysis every 3–6 months to detect degradation products .

Q. How do structural modifications (e.g., methylation) alter the compound’s carcinogenic potency?

  • Methodological Answer :

  • Comparative Studies : Contrast tumor incidence in models treated with 7,12-dimethyl derivatives versus non-methylated benz(a)anthracene .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict reactivity of electrophilic diol epoxide intermediates .
  • DNA Adduct Analysis : Apply ³²P-postlabeling to quantify adduct formation in target organs, correlating with methylation status .

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